molecular formula C9H6N2O4 B1320144 2,4-Dihydroxyquinazoline-7-carboxylic acid CAS No. 864293-00-5

2,4-Dihydroxyquinazoline-7-carboxylic acid

Cat. No. B1320144
M. Wt: 206.15 g/mol
InChI Key: MSNNFPGHLBKVCS-UHFFFAOYSA-N
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Description

2,4-Dihydroxyquinazoline-7-carboxylic acid is a compound that belongs to the quinazoline family, which is characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities and have been the subject of numerous synthetic studies aimed at developing new therapeutic agents.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the construction of the bicyclic ring system through various cyclization reactions. For instance, the synthesis of tetrahydroquinoline carboxylic acids can be achieved through the Pictet-Spengler reaction, as demonstrated in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a tyrosine analogue . Similarly, the synthesis of 2,7-dioxo[1,4]thiazin[2,3-h]quinoline-8-carboxylic acids involves reductive lactamisation of nitro-dihydroquinolines . These methods highlight the versatility of cyclization reactions in constructing the quinazoline core.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms within the bicyclic ring, which can participate in hydrogen bonding and other interactions. Structural characterization studies, such as the one conducted on a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid, reveal that these compounds can serve as ligands in complexation reactions, forming stable structures with metal ions .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including halogenation, as seen in the bromination of 4-hydroxy-2-quinolones . These reactions can lead to the formation of new functional groups or ring systems, such as oxazoloquinolines, which can significantly alter the chemical and biological properties of the compounds. The reactivity of different substituents on the quinazoline ring can also be exploited to synthesize a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. Substituents on the quinazoline ring can affect properties such as solubility, melting point, and reactivity. For example, the introduction of hydroxy groups can increase hydrogen bonding potential, while carboxylic acid groups can confer acidity and enhance water solubility. The synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides demonstrates the modification of physical properties through the introduction of alkylamides .

Scientific Research Applications

Antimicrobial Activity

2-Phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, related to 2,4-Dihydroxyquinazoline-7-carboxylic acid, have been synthesized and demonstrate significant antimicrobial activity. This includes effectiveness against a broad spectrum of microorganisms, notably Streptococcus pyogenes and Pseudomonas aeruginosa, indicating potential applications in antimicrobial therapies (Bhatt & Agrawal, 2010).

Drug Development

Compounds structurally similar to 2,4-Dihydroxyquinazoline-7-carboxylic acid, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, have been explored for their potential as anti-diabetic drugs. These compounds exhibit activities such as peroxisome proliferator-activated receptor (PPAR) α/γ agonism and protein-tyrosine phosphatase 1B (PTP-1B) inhibition, suggesting potential for development into efficacious anti-diabetic medications (Otake et al., 2011), (Otake et al., 2012).

Crystal Engineering

Studies on noncovalent interactions between quinoline and carboxylic acids, related to 2,4-Dihydroxyquinazoline-7-carboxylic acid, contribute to the field of crystal engineering. These interactions lead to the formation of multicomponent organic acid–base adducts, which are significant in understanding molecular binding and framework structures (Gao et al., 2014).

Photochemistry

Compounds related to 2,4-Dihydroxyquinazoline-7-carboxylic acid, such as 7-Hydroxyquinoline-8-carboxylic acid, have been studied for their photochemical properties, particularly in excited-state intramolecular double proton transfer reactions. This research provides insights into the behavior of such compounds under different states and has implications in photochemistry and photonics (Tang et al., 2011).

Pharmaceutical Applications

Derivatives of 2,4-Dihydroxyquinazoline-7-carboxylic acid have been synthesized for various pharmaceutical applications, including the potential for anticancer activities. These derivatives, such as 3,4-dihydroisoquinoline-3-carboxylic acid, have shown inhibitory activity against enzymes and radical scavenging capabilities, suggesting potential therapeutic uses in diseases related to oxidative stress (Solecka et al., 2014).

Safety And Hazards

The safety information for 2,4-Dihydroxyquinazoline-7-carboxylic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions for research on 2,4-Dihydroxyquinazoline-7-carboxylic acid and similar compounds could involve exploring their biological activities further, as they are found in bioactive compounds and commercial drugs . Additionally, improving the synthesis methods to overcome current drawbacks could also be a potential area of research .

properties

IUPAC Name

2,4-dioxo-1H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-5-2-1-4(8(13)14)3-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNNFPGHLBKVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598995
Record name 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxyquinazoline-7-carboxylic acid

CAS RN

864293-00-5
Record name 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a round bottom flask was added 2-aminoterephthalic acid (0.83 g, 4.6 mmol) and urea (2.75 g, 45.8 mmol). The reaction mixture was heated to 160° C. and stirred overnight. The mixture was cooled to rt, water added and the solid was filtered. The solid was then washed with acetic acid to afford 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (0.87 g, 92%). LC-MS: (FA) ES+ 207.
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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